Beta-Bisabolen

Übersicht

Beschreibung

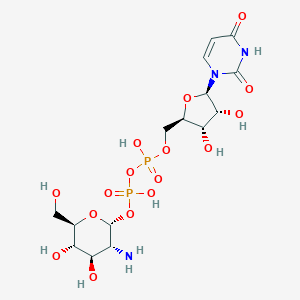

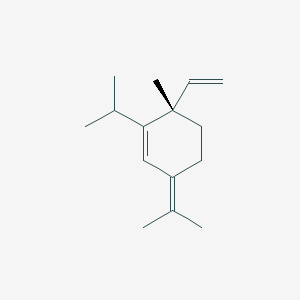

beta-Bisabolene: is a naturally occurring sesquiterpene, a class of terpenes that consists of three isoprene units. It is found in the essential oils of various plants, including ginger, lemon, and oregano. beta-Bisabolene is known for its balsamic odor and is used in the fragrance and flavor industries. It is also approved as a food additive in Europe .

Wissenschaftliche Forschungsanwendungen

Chemistry:

Biofuel Production:

Biology:

Pheromones: beta-Bisabolene functions as a pheromone in certain insects, such as stink bugs and fruit flies.

Medicine:

Anticancer Agent: beta-Bisabolene has shown cytotoxicity against breast cancer cell lines.

Antimicrobial Agent: It exhibits synergistic bactericidal activity against Staphylococcus aureus.

Industry:

Fragrance and Flavor: Used in the formulation of fragrances and as a flavoring agent due to its balsamic odor.

Wirkmechanismus

Target of Action

Beta-Bisabolene, a natural chemical compound classified as a sesquiterpene , primarily targets cells in the body. It exhibits selective cytotoxic activity for mouse cells . The compound’s primary targets include normal Eph4, MG1361, and 4T1 cells .

Mode of Action

Beta-Bisabolene interacts with its targets by exhibiting selective cytotoxic activity This means it has the ability to kill cells, particularly cancer cells, without causing significant harm to normal cells

Biochemical Pathways

Beta-Bisabolene is produced from farnesyl pyrophosphate (FPP) and is present in the essential oils of various plants . It is an intermediate in the biosynthesis of many other natural chemical compounds, including hernandulcin, a natural sweetener . The compound’s production involves the farnesyl diphosphate biosynthetic pathway .

Result of Action

Beta-Bisabolene exhibits selective cytotoxic activity against various cells. For instance, it has been shown to act against normal Eph4, MG1361, and 4T1 cells with IC 50 values of >200 µg/ml, 65.49 µg/ml, and 48.99 µg/ml, respectively . It also acts against normal MCF‐10A, MCF‐7, MDA‐MB‐231, SKBR3, and BT474 cells with IC 50 values of 114.3 µg/ml, 66.91 µg/ml, 98.39 µg/ml, 70.62 µg/ml, and 74.3 µg/ml, respectively .

Action Environment

The action of Beta-Bisabolene can be influenced by various environmental factors. For instance, its stability can be affected by light, as it is photosensitive . More research is needed to fully understand how different environmental factors influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Beta-Bisabolene interacts with various enzymes and proteins in biochemical reactions. For instance, in the yeast Saccharomyces cerevisiae, AcTPS5, a new gamma-bisabolene synthase, has been identified . This enzyme plays a crucial role in the biosynthesis of beta-Bisabolene .

Cellular Effects

Beta-Bisabolene has been found to exhibit cytotoxicity in breast cancer cell lines and synergistic bactericidal activity against Staphylococcus aureus . These effects highlight the influence of beta-Bisabolene on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of beta-Bisabolene involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in Saccharomyces cerevisiae, the expression of AcTPS5 and the mevalonate pathway in peroxisomes leads to the production of gamma-bisabolene .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Bisabolene change over time. For instance, in Saccharomyces cerevisiae, gamma-bisabolene production increased from 125.0 mg/L to 584.14 mg/L in shake-flask fermentation and 2.69 g/L in fed-batch fermentation over time .

Dosage Effects in Animal Models

The effects of beta-Bisabolene vary with different dosages in animal models

Metabolic Pathways

Beta-Bisabolene is involved in various metabolic pathways. In Saccharomyces cerevisiae, it is produced from acetyl-CoA, a precursor in terpene biosynthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Grignard Reagent Method: One of the synthetic routes involves the preparation of a Grignard reagent, specifically 2-methyl-2-butenyl magnesium bromide. This reagent undergoes a nucleophilic addition reaction with 2-(4-methyl-3-ene-1-cyclohexyl) propionaldehyde. The addition product is then subjected to acid treatment to obtain beta-bisabolene alcohol.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: beta-Bisabolene can undergo oxidation reactions to form various oxygenated derivatives.

Reduction: Reduction reactions can convert beta-bisabolene into its hydrogenated form, bisabolane, which has potential as a biofuel.

Substitution: beta-Bisabolene can participate in substitution reactions, particularly electrophilic substitution due to the presence of double bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products:

Oxidation: Oxygenated derivatives such as bisabolol.

Reduction: Bisabolane.

Substitution: Halogenated bisabolene derivatives.

Vergleich Mit ähnlichen Verbindungen

alpha-Bisabolene: Another isomer of bisabolene with similar properties but different double bond positions.

gamma-Bisabolene: Yet another isomer with distinct double bond positions.

Uniqueness:

Odor: beta-Bisabolene has a unique balsamic odor that distinguishes it from its isomers.

Biological Activity: It has specific biological activities, such as its role as a pheromone and its cytotoxicity against cancer cells, which may differ from its isomers.

Eigenschaften

IUPAC Name |

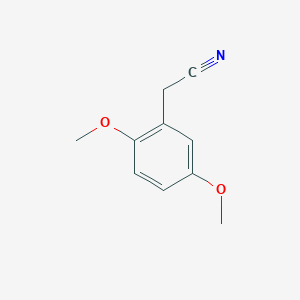

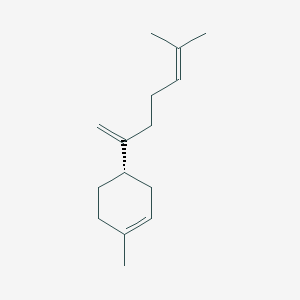

(4S)-1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRVRYFILCSYSP-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)C(=C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017550 | |

| Record name | beta-Bisabolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-61-4 | |

| Record name | β-Bisabolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Bisabolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Bisabolene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-BISABOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S19BRC22QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Beta-Bisabolene has the molecular formula C15H24 and a molecular weight of 204.35 g/mol.

ANone: Beta-Bisabolene is found in a variety of plants, including ginger (Zingiber officinale) [], lemon basil (Ocimum basilicum) [], oregano (Origanum vulgare) [], yarrow (Achillea millefolium) [], and several species of the genus Psidium [].

ANone: Beta-Bisabolene is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for various terpenes. The cyclization of FPP to beta-bisabolene is catalyzed by specific terpene synthases. Studies on aristolochene synthase (AS), an enzyme that normally produces the bicyclic sesquiterpene aristolochene, have shown that mutations can alter the enzyme's selectivity, leading to the production of beta-bisabolene as a major product [].

ANone: Research suggests that beta-bisabolene exhibits several biological activities, including:

- Antimicrobial activity: Beta-Bisabolene has shown activity against a range of bacteria and fungi, including Streptococcus mutans, Staphylococcus aureus, Bacillus spp., Escherichia coli, Pseudomonas aeruginosa, and Candida albicans [, , , , ].

- Antifungal activity: Beta-Bisabolene has demonstrated potent antifungal effects against various plant pathogens, including Microcystis aeruginosa [, ]. It may act synergistically with other sesquiterpenes, such as precocenes, beta-caryophyllene, and beta-farnesene, to inhibit the growth of weeds and pathogens [].

- Anti-inflammatory activity: While direct mechanisms are still under investigation, beta-bisabolene, alongside other compounds like ascorbic acid, beta-carotene, and naringin found in Citrus karna extracts, demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model [].

- Anti-ulcer activity: Beta-Bisabolene was identified as one of the anti-ulcer active principles in ginger [].

ANone: The diverse biological activities of beta-bisabolene make it a promising candidate for various applications, including:

- Pharmaceuticals: Its anti-inflammatory, antimicrobial, and anti-ulcer properties make it a potential therapeutic agent for a range of conditions. Studies have explored its potential for treating peptic ulcers [] and toxoplasmosis [].

- Cosmetics: Beta-Bisabolene's antimicrobial and anti-inflammatory properties could be beneficial in skincare products for acne treatment and wound healing [, ].

- Agriculture: Its antifungal activity against plant pathogens suggests potential as a natural biocontrol agent in agriculture. Studies have demonstrated its efficacy against Fusarium sambucinum strains, which produce harmful trichothecenes [].

ANone: Several analytical methods are commonly employed for the characterization and quantification of beta-bisabolene:

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used for the identification and quantification of volatile compounds, including beta-bisabolene, in various matrices. This technique separates the compounds based on their volatility and identifies them based on their mass-to-charge ratio [, , , , , , , , , , , , , , , , , , , , , , , ].

- Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique often coupled with GC-MS. It utilizes a fiber coated with an adsorbent material to extract volatile compounds from a sample, followed by thermal desorption and analysis by GC-MS [, , , , ].

- Supercritical Fluid Extraction (SFE): SFE utilizes supercritical carbon dioxide as a solvent to extract compounds from plant materials. This technique offers several advantages, including high selectivity, efficiency, and environmental friendliness. SFE has been employed to extract and concentrate beta-bisabolene from Satureja montana, enriching its thymoquinone content [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)